![molecular formula C14H20O9 B1641030 [(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B1641030.png)
[(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate is a complex organic compound characterized by its unique hexahydropyrano[3,2-d][1,3]dioxin structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate typically involves multiple steps, starting from simpler precursor molecules. The key steps include:
Formation of the hexahydropyrano[3,2-d][1,3]dioxin ring: This can be achieved through cyclization reactions involving appropriate diol and aldehyde or ketone precursors.
Acetylation: The hydroxyl groups on the hexahydropyrano[3,2-d][1,3]dioxin ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Methylation: Introduction of the methyl group can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
[(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
[(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating signal transduction pathways.
Altering gene expression: Influencing the transcription of genes related to its biological activity.
類似化合物との比較
[(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate can be compared with similar compounds such as:
[(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-propyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate: Differing by the propyl group instead of the methyl group.
[(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate: Differing by the phenyl group instead of the methyl group.
The uniqueness of this compound lies in its specific structural configuration and the presence of the methyl group, which may influence its reactivity and biological activity.
特性
分子式 |
C14H20O9 |
|---|---|
分子量 |
332.3 g/mol |
IUPAC名 |
[(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
InChI |
InChI=1S/C14H20O9/c1-6(15)19-12-11-10(5-18-9(4)22-11)23-14(21-8(3)17)13(12)20-7(2)16/h9-14H,5H2,1-4H3/t9?,10-,11-,12+,13-,14-/m1/s1 |
InChIキー |
FRXAYUBXOIXSRC-MXNNCRBYSA-N |
SMILES |
CC1OCC2C(O1)C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C |
異性体SMILES |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1OCC2C(O1)C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



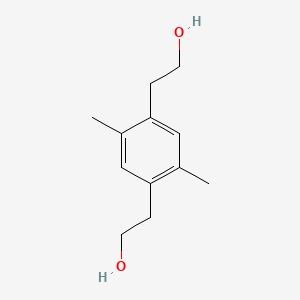
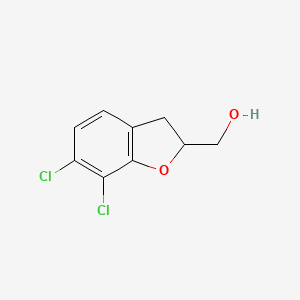

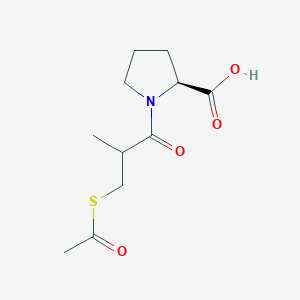
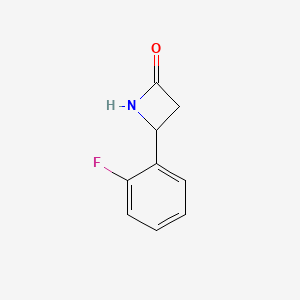
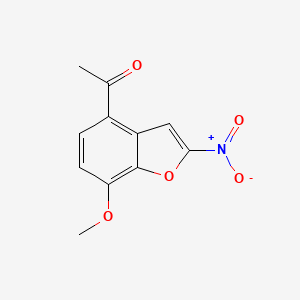

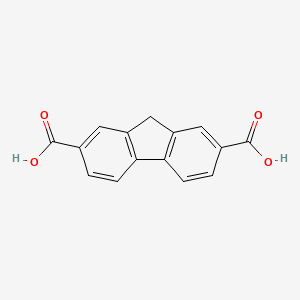
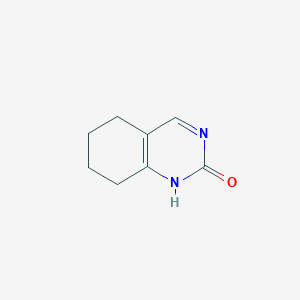
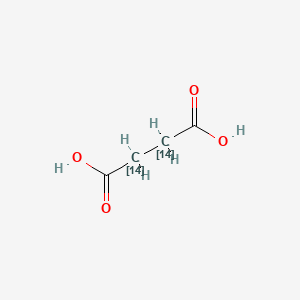
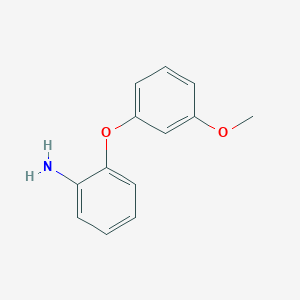
![1,4-Dioxa-7-azaspiro[4.5]dec-9-ene](/img/structure/B1640996.png)
![2,4-Dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1641000.png)
